H-His-Arg-OH

Description

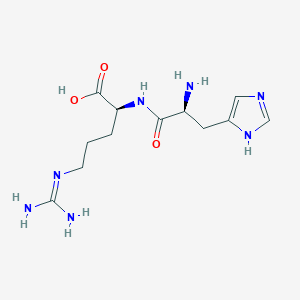

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N7O3/c13-8(4-7-5-16-6-18-7)10(20)19-9(11(21)22)2-1-3-17-12(14)15/h5-6,8-9H,1-4,13H2,(H,16,18)(H,19,20)(H,21,22)(H4,14,15,17)/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIKBMHGRNAPJFW-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101314774 | |

| Record name | L-Histidyl-L-arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101314774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Histidylarginine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028879 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

77369-21-2 | |

| Record name | L-Histidyl-L-arginine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77369-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Histidyl-L-arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101314774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Histidylarginine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028879 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Physicochemical Architecture and Therapeutic Utility of the Histidyl-Arginine (His-Arg) Dipeptide

Abstract

The Histidyl-Arginine (His-Arg) dipeptide represents a unique physicochemical scaffold in peptide chemistry, combining the imidazole-based proton buffering capacity of Histidine with the guanidinium-based membrane translocation capability of Arginine. This technical guide provides a comprehensive analysis of the His-Arg molecular architecture, detailing its synthesis via Solid Phase Peptide Synthesis (SPPS), its metal coordination properties, and its utility in drug delivery systems. Designed for research scientists, this document synthesizes theoretical properties with field-proven experimental protocols.

Molecular Architecture and Physicochemical Landscape

The functionality of His-Arg is dictated by the interplay between the imidazole ring (

Structural Specifications

-

IUPAC Name: (2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid[1]

-

Sequence: H-His-Arg-OH[1]

-

Molecular Formula:

[1][2] -

Solubility: Highly hydrophilic (LogP

); soluble in water, PBS, and dilute acid.

Ionization and Charge Distribution

The charge state of His-Arg is pH-dependent, a feature leveraged in immobilized metal affinity chromatography (IMAC) and intracellular drug delivery.

| Functional Group | Approximate | Charge at pH 2.0 | Charge at pH 7.4 | Charge at pH 11.0 |

| 2.2 | Neutral (COOH) | Anionic ( | Anionic ( | |

| 9.1 | Cationic ( | Cationic ( | Neutral ( | |

| Histidine (Imidazole) | 6.0 | Cationic ( | Neutral ( | Neutral ( |

| Arginine (Guanidino) | 12.5 | Cationic ( | Cationic ( | Cationic ( |

| Net Charge | - | +3 | +1 | 0 |

Field Insight: At physiological pH (7.4), the molecule carries a net +1 charge (driven by Arginine).[3] However, in the acidic microenvironment of a lysosome (pH ~5.0), the Histidine imidazole becomes protonated, increasing the net charge to +2. This "charge switch" is the mechanistic basis for its membrane-disrupting potential in acidic compartments.

Synthetic Methodology: Fmoc-SPPS Protocol

Synthesizing His-Arg requires careful attention to the racemization susceptibility of Histidine and the steric hindrance of the Arginine side chain. The following protocol utilizes Fmoc chemistry on a Wang resin to yield the free acid C-terminus.

Reagents and Materials

-

Resin: Fmoc-Arg(Pbf)-Wang Resin (Loading: 0.4–0.6 mmol/g). Note: Pre-loaded resin is preferred to avoid dipeptide formation on the hydroxyl linker.

-

Amino Acid: Fmoc-His(Trt)-OH.[4] Trityl (Trt) protection is mandatory to prevent side-chain racemization.

-

Coupling Reagents: HBTU (0.5 M in DMF) and DIPEA (2.0 M in NMP).

-

Deprotection: 20% Piperidine in DMF.[5]

-

Cleavage Cocktail (Reagent K equivalent): TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5).[6]

Step-by-Step Workflow

This protocol is designed for a 0.1 mmol scale.

-

Resin Swelling: Swell 200 mg of resin in DMF for 30 minutes.

-

Fmoc Deprotection (Arg):

-

Add 20% Piperidine/DMF (5 mL). Agitate 3 min. Drain.

-

Add 20% Piperidine/DMF (5 mL). Agitate 10 min. Drain.

-

Validation: Wash 5x with DMF. Perform Kaiser Test (Should be Blue).[1]

-

-

Coupling (His):

-

Dissolve Fmoc-His(Trt)-OH (0.5 mmol, 5 eq) and HBTU (0.5 mmol, 5 eq) in DMF.

-

Add DIPEA (1.0 mmol, 10 eq) immediately before adding to resin.

-

Agitate for 45–60 minutes at Room Temperature. Do not heat His coupling above 50°C to prevent racemization.

-

Validation: Wash 5x with DMF. Perform Kaiser Test (Should be Colorless).

-

-

Final Fmoc Removal: Repeat Step 2 to remove the N-terminal Fmoc group.

-

Cleavage & Side Chain Deprotection:

-

Wash resin 3x DCM, 3x Methanol, dry under vacuum.

-

Add Cleavage Cocktail (5 mL). Agitate for 3 hours. Arginine (Pbf) requires longer cleavage times than standard residues.

-

Precipitate filtrate in cold Diethyl Ether (-20°C). Centrifuge and lyophilize.

-

Synthesis Logic Diagram

Caption: Figure 1. Solid Phase Peptide Synthesis (SPPS) workflow for His-Arg using Fmoc chemistry.

Coordination Chemistry and Metal Binding[3][7][8]

The His-Arg dipeptide is a potent chelator, particularly for transition metals like

Copper (II) Complexation

Research indicates that His-Arg forms stable complexes with

-

Low pH (< 5): No binding; protons compete with metal ions.

-

Neutral pH (6–8): Formation of a 1:1 complex (

). The coordination sphere typically involves the N-terminal amine nitrogen, the peptide bond nitrogen (deprotonated amide), and the imidazole nitrogen, forming a fused 5,6-membered chelate ring system. -

Significance: This chelation capability allows His-Arg sequences to act as oxidative stress reducers by sequestering redox-active free copper.

Proton Sponge Mechanism

The buffering range of the Histidine residue (pH 5.5–6.5) is vital for endosomal escape.

-

Uptake: The peptide (or carrier containing His-Arg) enters the cell via endocytosis.

-

Acidification: The endosome acidifies (pH drops to ~5.0).

-

Protonation: The imidazole rings absorb protons (

), preventing pH drop. -

Influx: To maintain charge balance,

ions and water influx, causing osmotic swelling and endosomal rupture.

Caption: Figure 2. The Proton Sponge mechanism utilized by His-Arg motifs for intracellular delivery.

Analytical Characterization

Due to the high polarity of His-Arg, standard Reverse-Phase HPLC (RP-HPLC) with C18 columns often results in poor retention (elution in the void volume).

Recommended HPLC Protocol

To ensure separation and accurate quantification, Hydrophilic Interaction Liquid Chromatography (HILIC) or Aqueous C18 is required.

| Parameter | Condition |

| Column | HILIC Amide or C18-AQ (Polar end-capped) |

| Mobile Phase A | 10 mM Ammonium Acetate in Water (pH 6.5) |

| Mobile Phase B | Acetonitrile |

| Gradient | 90% B to 50% B over 20 minutes (HILIC mode) |

| Detection | UV at 214 nm (Peptide bond) and 280 nm (Imidazole, weak) |

Mass Spectrometry

-

Ionization: ESI (Positive Mode).

-

Target Ion:

m/z. -

Fragmentation Pattern: MS/MS will typically show the y1 ion (Arginine fragment, ~175 m/z) and the b1 ion (Histidine fragment).

References

-

PubChem. (n.d.).[1] L-Histidyl-L-arginine (Compound).[1][2] National Library of Medicine. Retrieved from [Link]

- Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.

- Kozlowski, H., et al. (2009). Copper, iron, and zinc ions homeostasis and their role in neurodegenerative disorders (metal-histidine coordination).

- Midoux, P., et al. (2009). Histidine containing peptides and polypeptides as nucleic acid vectors. British Journal of Pharmacology. (Mechanism of proton sponge effect).

-

Human Metabolome Database (HMDB). (n.d.).[1] Metabocard for Histidylarginine (HMDB0028879). Retrieved from [Link][1]

Sources

- 1. L-Histidyl-L-arginine | C12H21N7O3 | CID 7408563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound Histidylarginine (FDB111908) - FooDB [foodb.ca]

- 3. 安全检测 [yffoodingredients.com]

- 4. Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC03209H [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. peptide.com [peptide.com]

The His-Arg (HR) Dipeptide Motif: A pH-Responsive Switch in Protein Dynamics

[1][2]

Part 1: The "Conditional Cation" Mechanism

The biological utility of the His-Arg pair stems from the stark contrast in their acid-base properties. While Arginine is a "permanent" cation under physiological conditions, Histidine acts as a "conditional" cation.[2]

Physicochemical Logic

The interaction is defined by the interplay between the imidazole ring of Histidine and the guanidinium group of Arginine.

| Property | Histidine (His, H) | Arginine (Arg, R) | The HR Interaction Outcome |

| pKa (Side Chain) | ~6.0 | ~12.5 | pH Sensitivity: The system state changes at pH < 6.[1][2]0. |

| Charge at pH 7.4 | Neutral (mostly) | Positive (+1) | Cation-π Interaction: Neutral His ring interacts with Arg cation.[1][2][3] |

| Charge at pH 5.5 | Positive (+1) | Positive (+1) | Electrostatic Repulsion: His(+) repels Arg(+).[1][2] |

| Primary Role | pH Sensor / Buffer | Membrane Anchor / Electrostatic Steering | Mechanical Trigger: Repulsion drives conformational change.[1][2] |

The Electrostatic Spring (Viral Fusion)

The most high-impact example of the HR motif is in Class I Viral Fusion Proteins (e.g., Influenza Hemagglutinin). The virus must distinguish between the extracellular environment (pH 7.4) and the endosome (pH 5.0-6.[1][2]0) to trigger membrane fusion at the exact right moment.[2]

-

State A (Extracellular, pH 7.4): The Histidine residue is neutral. It may engage in a stabilizing hydrogen bond or cation-π interaction with a nearby Arginine.[1][2] This "locks" the protein in a metastable prefusion state.[2]

-

State B (Endosomal, pH < 6.0): The Histidine becomes protonated (His+).[1][2]

-

The Trigger: The resulting His(+)—Arg(+) electrostatic repulsion breaks the "lock," releasing the potential energy stored in the protein structure. This forces the fusion peptide to shoot out and penetrate the host membrane.

Key Insight: In protein engineering, introducing a His-Arg pair at a domain interface can create a "pH-sensitive latch" that opens only in acidic microenvironments (e.g., solid tumors or endosomes).[1][2]

Part 2: Applications in Drug Development[4]

Beyond natural signaling, the His-Arg dipeptide (as a standalone molecule or sequence motif) is a powerful tool in formulation and delivery.[1][2]

The "Proton Sponge" & Endosomal Escape

One of the biggest failures in peptide/nucleic acid therapeutics is entrapment in the endosome. The His-Arg motif solves this via a two-step mechanism:

-

Entry (Arg-driven): Arginine residues (like those in TAT peptides) bind negatively charged cell membranes, driving uptake via macropinocytosis.[1][2]

-

Escape (His-driven): Once inside the acidic endosome, Histidine residues soak up protons (buffering).[1][2] This causes an influx of chloride ions and water (to maintain charge/osmotic balance), eventually rupturing the endosome and releasing the drug into the cytosol.

Viscosity Reduction in Biologics

High-concentration antibody formulations (>100 mg/mL) often suffer from high viscosity due to protein-protein clustering.[1][2]

-

Mechanism: Arginine is a well-known viscosity reducer, but high concentrations can be destabilizing.[1][2]

-

The HR Advantage: The His-Arg dipeptide (or mixtures of His and Arg) combines the aggregation-suppressing properties of Arg with the buffering capacity of His. The dipeptide can interfere with hydrophobic patches on protein surfaces (via the imidazole ring) while maintaining solubility (via the guanidinium group).

Part 3: Experimental Validation Protocols

To confirm the presence or utility of a His-Arg interaction in your target protein, use the following self-validating workflows.

Protocol A: Validating the pH Switch (Spectroscopy)

Objective: Determine if a conformational change is driven by His protonation.[2]

-

Preparation: Purify the protein in a buffer system valid from pH 5.0 to 8.0 (e.g., Citrate-Phosphate).

-

Titration: Monitor Tryptophan fluorescence (intrinsic) or Circular Dichroism (CD) signal while stepping pH from 7.4 down to 5.0 in 0.2 unit increments.

-

Control: Perform the same titration on a H-to-A mutant (Histidine to Alanine).

-

Interpretation:

-

Wild Type: Sigmoidal transition curve with an inflection point near pH 6.0.[2]

-

Mutant: Loss of the transition or a shift in pKa, confirming His is the sensor.

-

Protocol B: Interaction Mapping (NMR)

Objective: Prove physical proximity of His and Arg.[1][2]

-

Labeling: Express protein with

N-labeling. -

Titration: Acquire HSQC spectra at pH 7.0.

-

Perturbation: Mutate the specific Arginine residue to Alanine.[2]

-

Result: If His and Arg interact, the Histidine imidazole peaks in the mutant will show a significant chemical shift perturbation (CSP) compared to the Wild Type, even at neutral pH (loss of cation-π shielding).

Part 4: Visualization of the Mechanism

The following diagram illustrates the "Electrostatic Spring" mechanism common in viral fusion proteins and pH-responsive drug carriers.

Caption: The His-Arg pH Switch. At pH 7.4, the pair is stable. Acidification protonates His, creating a repulsive force that drives protein activation.

References

-

Universal stabilization of the influenza hemagglutinin by structure-based redesign of the pH switch regions. Source: PNAS (2022).[1][2] Context: Defines the H26-R153 interaction as a critical pH switch in HA refolding. URL:[Link]2]

-

Histidine in Proteins: pH-Dependent Interplay between π–π, Cation–π, and CH–π Interactions. Source: Journal of Chemical Theory and Computation (2024).[1][2] Context: Quantifies the energetics of His-Arg cation-π interactions vs. repulsion. URL:[Link]2]

-

Effects of arginine in therapeutic protein formulations: a decade review. Source: Antibody Therapeutics (2023).[1][2][4] Context: Reviews Arg and Arg-X dipeptides as viscosity reducers and stabilizers.[1][2] URL:[Link]2]

-

Enabling cytoplasmic delivery and organelle targeting by surface modification of nanocarriers. Source: Taylor & Francis (2015).[1][2] Context: Explains the His-Arg synergy in Cell Penetrating Peptides (CPPs) for endosomal escape.[1][2] URL:[Link]2]

Technical Whitepaper: H-His-Arg-OH (CAS 77369-21-2)

Structure-Function Analysis, Synthesis Protocols, and Physicochemical Applications [1]

Part 1: Executive Summary

H-His-Arg-OH (L-Histidyl-L-Arginine) is a cationic dipeptide distinct for its dual-function side chain properties. Combining the pH-sensitive imidazole group of Histidine (pKa ~6.[2]0) with the permanently charged guanidinium group of Arginine (pKa ~12.5), this molecule serves as a critical motif in proton-sponge systems, cell-penetrating peptides (CPPs), and enzyme substrate modeling.

Unlike simple inert dipeptides, this compound exhibits complex ionization behavior that makes it a valuable tool for investigating endosomal escape mechanisms and transporter kinetics (PEPT1/PEPT2) . This guide provides a rigorous technical breakdown of its chemistry, validated synthesis protocols, and analytical standards required for high-integrity research.

Part 2: Chemical Identity & Physicochemical Profile[3]

Nomenclature and Identifiers

| Property | Detail |

| Chemical Name | L-Histidyl-L-Arginine |

| CAS Number | 77369-21-2 |

| Synonyms | His-Arg; HR Dipeptide; Histidylarginine |

| Molecular Formula | C₁₂H₂₁N₇O₃ |

| Molecular Weight | 311.34 g/mol |

| Appearance | White to off-white lyophilized powder |

| Solubility | Highly soluble in water (>50 mg/mL); insoluble in non-polar organic solvents.[3] |

Ionization & Charge State Logic

Understanding the charge profile of this compound is essential for HPLC method development and physiological modeling.

-

pH < 6.0: The imidazole is protonated. The peptide carries a net charge of +2 or +3 (depending on C-term protonation), making it highly hydrophilic.

-

Physiological pH (7.4): The imidazole deprotonates (neutral), but the N-terminal amine and Arginine guanidino group remain charged. Net charge: +1 .

-

Isoelectric Point (pI): The neutral zwitterion exists between the deprotonation of the N-terminus (~9.0) and the guanidino group (~12.5).

-

Calculation: pI ≈ (9.0 + 12.5) / 2 ≈ 10.75 .

-

Implication: This peptide binds strongly to cation exchange resins and requires acidic mobile phases for retention on C18 columns.

-

Part 3: Biological Significance & Mechanism of Action

The "Proton Sponge" Motif

The His-Arg sequence is a minimal model for the "proton sponge" effect used in gene delivery vectors.

-

Mechanism: In the acidic environment of the endosome (pH 5.0–6.0), the Histidine imidazole ring becomes protonated. This influx of protons draws Cl⁻ ions and water into the endosome via osmotic pressure, causing swelling and rupture.

-

Application: Researchers use this compound derivatives to tune the pKa of polymeric carriers, balancing DNA binding (via Arg) with endosomal release (via His).

Transporter Substrate Specificity

This compound is a substrate for the oligopeptide transporters PEPT1 (SLC15A1) and PEPT2 (SLC15A2) .

-

Relevance: It is used as a reference substrate to study the transport kinetics of cationic prodrugs. The high affinity of PEPT2 for basic dipeptides makes His-Arg a competitive inhibitor in uptake assays.

Diagram: pH-Dependent Ionization & Function

The following diagram illustrates the ionization states of this compound and its resulting functional interactions.

Caption: Ionization transitions of this compound governing its switch from an endosomolytic agent (acidic) to a stable transporter substrate (neutral/physiologic).

Part 4: Synthesis Protocol (Solid Phase)

Methodology: Fmoc-based Solid Phase Peptide Synthesis (SPPS).[4][5][6] Scale: 0.1 mmol (Laboratory Scale).

Reagents & Materials

-

Resin: 2-Chlorotrityl Chloride (2-CTC) Resin (Loading: 0.5–0.8 mmol/g) is preferred to prevent racemization of the C-terminal Arginine, though Wang resin is acceptable.

-

Amino Acids:

-

Fmoc-Arg(Pbf)-OH (Side chain protected with Pbf to prevent sulfonation).

-

Fmoc-His(Trt)-OH (Trityl protection for imidazole).

-

-

Coupling Agents: DIC/Oxyma or HBTU/DIEA.

-

Cleavage Cocktail: TFA/TIS/H₂O (95:2.5:2.5).

Step-by-Step Workflow

-

Resin Loading (C-Terminal Arg):

-

Swell 2-CTC resin in dry DCM for 20 min.

-

Dissolve Fmoc-Arg(Pbf)-OH (2 eq) and DIEA (4 eq) in DCM. Add to resin.

-

Agitate for 2 hours. Cap unreacted sites with MeOH (1 mL) for 20 min.

-

Checkpoint: Measure loading density via UV absorbance of the Fmoc-piperidine adduct if critical.

-

-

Fmoc Deprotection:

-

Wash resin with DMF (3x).

-

Treat with 20% Piperidine in DMF (2 x 10 min).

-

Wash with DMF (5x) until pH is neutral.

-

-

Coupling (N-Terminal His):

-

Dissolve Fmoc-His(Trt)-OH (3 eq), HBTU (2.9 eq), and DIEA (6 eq) in DMF.

-

Add to resin and agitate for 45–60 min.

-

Validation: Perform Kaiser Test (Ninhydrin). A negative result (yellow beads) indicates complete coupling.

-

-

Final Deprotection:

-

Remove N-terminal Fmoc group using 20% Piperidine/DMF.

-

Wash thoroughly with DMF, then DCM. Dry resin under nitrogen.

-

-

Cleavage & Global Deprotection:

-

Add Cleavage Cocktail (TFA/TIS/H₂O 95:2.5:2.5) to the resin.[7]

-

Agitate for 2–3 hours. (Note: Pbf removal requires sufficient time).

-

Filter resin and precipitate filtrate in cold diethyl ether.

-

Centrifuge, wash pellet with ether, and lyophilize.

-

Synthesis Logic Diagram

Caption: SPPS workflow utilizing Pbf/Trt orthogonal protection strategy to ensure side-chain integrity.

Part 5: Analytical Characterization & Quality Control

Due to the hydrophilic and basic nature of this compound, standard C18 gradients often result in poor retention (elution in void volume). Ion-pairing agents are required.

HPLC Method (Reverse Phase)

-

Column: C18 Polar Embedded or AQ (e.g., Atlantis T3), 5 µm, 4.6 x 150 mm.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (TFA acts as an ion-pairing agent to retain the cationic peptide).

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 0% B to 20% B over 20 minutes. (Note: This peptide is very polar; high organic content is not needed).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 214 nm (peptide bond) and 280 nm (Histidine/Imidazole absorption).

Mass Spectrometry (ESI-MS)

-

Expected Mass:

. -

Mode: Positive Ion Mode.

-

Fragment Pattern: Look for immonium ions of Histidine (110 Da) and Arginine (129 Da).

Storage & Stability

-

Lyophilized: Stable at -20°C for >2 years. Hygroscopic; store in a desiccator.

-

Solution: Unstable at neutral/basic pH for prolonged periods due to potential diketopiperazine (DKP) formation (though less common in Arg-containing sequences compared to Pro/Gly). Store aliquots at -80°C.

Part 6: References

-

PubChem. (n.d.).[3] L-Histidyl-L-arginine (Compound Summary).[3] National Library of Medicine. Retrieved from [Link]

-

MDPI. (2021). Development of Cell-Penetrating Peptides via Modulation of Histidine and Arginine Ratio. Retrieved from [Link][6]

-

Royal Society of Chemistry. (2024). Solid phase peptide synthesis using side-chain unprotected arginine.[4] Retrieved from [Link]

Sources

- 1. buy high quality diethylphosphonoacetic acid,diethylphosphonoacetic acid for sale online price,diethylphosphonoacetic acid Pictures,diethylphosphonoacetic acid Basic Info,diethylphosphonoacetic acid Standard - www.pharmasources.com [pharmasources.com]

- 2. mdpi.com [mdpi.com]

- 3. L-Histidyl-L-arginine | C12H21N7O3 | CID 7408563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Solid-Phase Synthesis of an “Inaccessible” hGH-Derived Peptide Using a Pseudoproline Monomer and SIT-Protection for Cysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WO2007077112A1 - Methods for the synthesis of arginine-containing peptides - Google Patents [patents.google.com]

In-Depth Technical Guide: Predicted pKa Values and Ionization Behavior of the His-Arg Dipeptide

[2]

Executive Summary

The His-Arg dipeptide is a cationic physicochemical motif frequently encountered in bioactive peptides and proteolytic cleavage sites.[1][2] Its ionization behavior is governed by four titratable groups: the C-terminal carboxylate, the Histidine imidazole side chain, the N-terminal amine, and the Arginine guanidinium side chain.

Accurate prediction of these pKa values is critical for:

-

Formulation Stability: Determining the pH range for optimal solubility and shelf-life.[1][2]

-

Receptor Binding: Understanding the protonation state of the imidazole ring (neutral vs. cationic) at physiological pH.

-

Electrophoretic Mobility: Predicting behavior in capillary electrophoresis and ion-exchange chromatography.[1][2]

This guide synthesizes theoretical predictions with empirical corrections to provide a high-confidence range for His-Arg ionization constants.[2]

Chemical Architecture & Ionization Sites[1][2]

The His-Arg dipeptide consists of a histidine residue at the N-terminus and an arginine residue at the C-terminus.[2] The proximity of the bulky, positively charged guanidinium group to the imidazole ring creates a unique electrostatic microenvironment that deviates from free amino acid behavior.

Ionizable Groups

- -Carboxyl (C-terminus, Arg): Acidic.[1][2][3] Deprotonates first.[2]

-

Imidazole Side Chain (His): Amphoteric.[1][2] Acts as a buffer near neutral pH.[1][2]

- -Amino (N-terminus, His): Basic. Deprotonates in the alkaline range.[1]

-

Guanidinium Side Chain (Arg): Highly basic.[1][2] Remains protonated under almost all physiological conditions.[2]

Predicted pKa Values: Data & Analysis

The following values represent a consensus derived from standard empirical algorithms (e.g., ACD/Percepta, Marvin) and corrections based on peptide bond electronic effects (inductive and field effects).

Table 1: Predicted vs. Standard pKa Values for His-Arg[2]

| Ionizable Group | Type | Standard Free AA pKa* | Predicted His-Arg pKa | Charge Shift (pH 7.4) |

| C-term Carboxyl | Acidic | 2.17 (Arg) | 3.1 – 3.4 | Negative (-1) |

| His Side Chain | Basic | 6.00 (His) | 6.0 – 6.2 | Mostly Neutral (~90%) |

| N-term Amino | Basic | 9.17 (His) | 7.5 – 7.8 | Partial Positive (~50%) |

| Arg Side Chain | Basic | 12.48 (Arg) | 12.5 – 13.8 | Positive (+1) |

*Standard values refer to the free amino acids in isolation. The "Predicted" column accounts for the peptide bond formation and neighboring group effects.

Mechanistic Insights on Shifts

-

N-Terminal Shift (9.17

7.6): The formation of the peptide bond converts the adjacent carboxylate of Histidine into an amide. The electron-withdrawing nature of the carbonyl oxygen in the amide bond reduces the electron density on the N-terminal nitrogen, making it more acidic (easier to lose a proton) compared to the free amino acid. -

C-Terminal Shift (2.17

3.2): The C-terminal carboxylate is less acidic than the alpha-carboxyl of a free amino acid because it is further removed from the electron-withdrawing ammonium group (which is now at the N-terminus, separated by the peptide backbone).[2] -

Arg-His Interaction: The permanent positive charge on the Arginine guanidinium group exerts an electrostatic repulsion effect.[2] This theoretically lowers the pKa of the Histidine imidazole (favoring the neutral form) to minimize cation-cation repulsion, though the effect is often subtle (~0.1–0.2 pH units) due to solvent shielding.

Ionization Pathway & Isoelectric Point (pI)[1][2]

Understanding the sequential deprotonation is vital for calculating the Isoelectric Point (pI). The His-Arg dipeptide transitions through the following charge states:

-

pH < 3: Fully protonated. Net Charge = +3 (N-term

, His -

pH 3.2 – 6.0: C-term deprotonates.[1][2] Net Charge = +2 (N-term

, His -

pH 6.0 – 7.6: His side chain deprotonates.[1][2] Net Charge = +1 (N-term

, His -

pH 7.6 – 12.5: N-term deprotonates.[1][2] Net Charge = 0 (N-term

, His -

pH > 12.5: Arg side chain deprotonates.[1][2][3] Net Charge = -1 .[2][4]

Calculated pI: The zwitterionic (neutral) species exists between the deprotonation of the N-terminus (~7.[2]6) and the Arg side chain (~12.5).[1][2]

Visualization: Ionization Workflow

The following diagram illustrates the sequential deprotonation steps and the dominant species at each stage.

[1][2]

Experimental Validation Protocols

To validate these predicted values, two primary methodologies are recommended: Potentiometric Titration (for macro-constants) and NMR Titration (for micro-constants and tautomer identification).[2]

Protocol: Potentiometric Titration

This method is the gold standard for determining macroscopic pKa values.[1]

-

Sample Preparation: Dissolve His-Arg dipeptide (approx. 2-5 mM) in degassed, CO2-free water containing 0.1 M KCl (to maintain ionic strength).

-

Acidification: Acidify the solution to pH 2.0 using 0.1 M HCl.

-

Titration: Titrate with 0.1 M carbonate-free NaOH using an automated titrator (e.g., Mettler Toledo or Metrohm) under nitrogen atmosphere.

-

Data Collection: Record pH vs. Volume of NaOH added. Ensure temperature stability at 25°C.

-

Analysis: Use the Bjerrum method or software like Hyperquad to fit the titration curve and extract inflection points.[1]

Protocol: NMR pH Titration

NMR is superior for assigning specific pKa values to specific atoms, distinguishing the His side chain from the N-terminus.[1]

-

Sample Preparation: Prepare 1 mM His-Arg in 90% H2O / 10% D2O. Add DSS (2,2-dimethyl-2-silapentane-5-sulfonate) as an internal standard.[2]

-

pH Adjustment: Adjust pH from 2.0 to 13.0 in 0.5 unit increments using dilute NaOD/DCl.

-

Acquisition: Acquire 1H-NMR spectra at each pH point. Focus on:

-

Curve Fitting: Plot Chemical Shift (

) vs. pH.[1][2] Fit the data to the Henderson-Hasselbalch equation:

Visualization: Experimental Workflow

Implications for Drug Development

Solubility Profile

The His-Arg dipeptide is highly soluble in water due to its charged nature.[1][2] However, formulation scientists must note that at pH 10.0 , the molecule approaches its isoelectric point (pI), where solubility is theoretically lowest (though still high for this specific dipeptide). For liquid formulations, maintaining a pH < 6.0 ensures a net charge of +2, preventing aggregation.

Receptor Interaction

In physiological environments (pH 7.4), the Histidine residue exists in equilibrium between its protonated (+1) and neutral (0) states (ratio approx 1:10).[1][2] This "proton switch" capability allows His-Arg motifs to participate in pH-sensitive binding events, such as endosomal release mechanisms where the pH drops to ~5.5, fully protonating the Histidine and altering the peptide's conformation or binding affinity.

Salt Selection

Because His-Arg is basic, it is typically isolated as a salt (e.g., Acetate or Hydrochloride).[1][2]

References

-

Fitch, C. A., et al. (2015).[1][2][5] Arginine: Its pKa value revisited. Protein Science.

-

Melville, J., & Richardson, G. M. (1935).[2][3] The titration constants of some amides and dipeptides. Biochemical Journal.

-

Grimsley, G. R., et al. (2009).[1][2] A summary of the measured pK values of the ionizable groups in folded proteins. Protein Science. [1][2]

-

Thurlkill, R. L., et al. (2006).[1][2] pK values of the ionizable groups of proteins. Protein Science.

-

Kyte, J., & Doolittle, R. F. (1982).[1][2] A simple method for displaying the hydropathic character of a protein. Journal of Molecular Biology.

The Functional Architecture of H-His-Arg-OH: A Technical Guide

The following technical guide synthesizes the research literature surrounding H-His-Arg-OH (Histidyl-Arginine) . Unlike complex proteins discovered in a single "eureka" moment, this dipeptide has been "discovered" multiple times across distinct disciplines—cardiovascular physiology, antimicrobial chemistry, and sensory science—as a functional pharmacophore.

Executive Summary: The "Proton-Relay" Motif

This compound is a cationic dipeptide (MW: 311.34 g/mol ) that functions as a minimal bioactive unit. Its significance in research literature stems from its unique side-chain chemistry: the imidazole group of Histidine (pKa ~6.0) acts as a pH-dependent switch, while the guanidinium group of Arginine (pKa ~12.5) provides a permanent positive charge for electrostatic anchoring.

This guide deconstructs the molecule from a "discovery" perspective—not as a single historical event, but as the identification of a functional motif responsible for Angiotensin-Converting Enzyme (ACE) inhibition, antimicrobial activity, and salt-taste enhancement (Kokumi effect).

Physicochemical Discovery & Mechanism

The "discovery" of this compound often occurs during the fractionation of protein hydrolysates (e.g., from walnut, soybean, or marine sources). Researchers isolate fractions based on bioactivity, eventually narrowing down to this dipeptide.

The Electrostatic Pharmacophore

The biological activity of this compound is dictated by its ability to bridge metal ions and anionic surfaces.

-

The Anchor (Arg): The guanidinium headgroup forms bidentate hydrogen bonds with negatively charged phosphate groups (on DNA/cell membranes) or carboxylate groups (in enzyme active sites).

-

The Switch (His): At physiological pH (7.4), His is largely uncharged but can become protonated in acidic microenvironments (e.g., lysosomes or enzyme pockets), facilitating proton transfer.

Mechanism of Action: ACE Inhibition

In cardiovascular research, this compound is identified as a competitive inhibitor of ACE.

-

Enzyme Target: ACE contains a Zinc ion (

) at its active site. -

Binding Logic: The imidazole nitrogen of Histidine coordinates with the

, while the C-terminal carboxylate and Arginine side chain interact with the S1/S2 subsites of the enzyme, blocking the conversion of Angiotensin I to II.

Visualization: The ACE Inhibition Pathway

The following diagram illustrates the mechanistic pathway of this compound as an ACE inhibitor.

Caption: Competitive inhibition logic where this compound sequesters the ACE active site via Zinc coordination.

Technical Specifications & Data Summary

Researchers isolating or synthesizing this peptide must adhere to strict characterization standards.

| Parameter | Specification | Causality / Relevance |

| Sequence | His-Arg (HR) | N-terminal His is crucial for metal binding; C-terminal Arg for solubility. |

| Molecular Weight | 311.34 Da | Small size allows rapid diffusion and potential paracellular transport. |

| Isoelectric Point (pI) | ~10.8 | Net positive charge at pH 7.4 promotes interaction with anionic cell membranes. |

| Solubility | > 20 mg/mL (H2O) | Highly hydrophilic; requires lyophilization for storage. |

| Stability | Moderate | Susceptible to serum peptidases; often N-acetylated in drug design to improve half-life. |

| Counter-ion | TFA or Acetate | TFA salts are common in synthesis but toxic to cells; Acetate exchange is required for in vivo use. |

Experimental Protocols

Synthesis: Solid Phase Peptide Synthesis (SPPS)

To study this compound, one must often synthesize it rather than isolate it from hydrolysates to ensure purity.

Reagents:

-

Resin: 2-Chlorotrityl Chloride Resin (prevents racemization).

-

Amino Acids: Fmoc-Arg(Pbf)-OH, Fmoc-His(Trt)-OH.

-

Coupling: HBTU/DIPEA.

Workflow:

-

Loading: Couple Fmoc-Arg(Pbf)-OH to resin (C-terminal).

-

Deprotection: 20% Piperidine in DMF (removes Fmoc).

-

Coupling: Add Fmoc-His(Trt)-OH + HBTU + DIPEA (3 eq).

-

Cleavage: 95% TFA / 2.5% TIS / 2.5% H2O. Critical: The high acid concentration is necessary to remove the Pbf protecting group from Arginine.

-

Precipitation: Cold Diethyl Ether.

Validation: ACE Inhibition Assay (Spectrophotometric)

This is the standard "discovery" assay used to validate the bioactivity of the peptide.

Principle: ACE hydrolyzes the substrate Hippuryl-His-Leu (HHL) into Hippuric Acid (HA). This compound inhibits this release.

Step-by-Step Protocol:

-

Preparation: Dissolve this compound in Borate Buffer (pH 8.3).

-

Incubation: Mix 50 µL of Inhibitor solution with 50 µL of ACE solution (100 mU/mL). Incubate at 37°C for 10 mins.

-

Substrate Addition: Add 150 µL of HHL (5 mM). Incubate for 30 mins at 37°C.

-

Termination: Stop reaction with 250 µL of 1M HCl.

-

Extraction: Add 1.5 mL Ethyl Acetate (extracts Hippuric Acid). Vortex and centrifuge.

-

Measurement: Evaporate the organic layer, redissolve in water, and measure Absorbance at 228 nm.

Calculation:

Biological Applications & Discovery Literature

Antimicrobial Peptides (AMPs)

Literature identifies the His-Arg motif as a scaffold for short AMPs.[1] The guanidinium group attracts the peptide to bacterial membranes, while the histidine facilitates membrane permeation or metal sequestration.

-

Key Finding: Synthetic analogues of His-Arg (e.g., N-acylated or amidated versions) show activity against S. aureus and E. coli by disrupting membrane integrity.

Salt Taste Enhancement (Kokumi)

In food science literature, this compound is identified as a "Kokumi" peptide.

-

Mechanism:[2][3] It binds to the Calcium Sensing Receptor (CaSR) on the tongue.

-

Application: Used to reduce sodium content in food while maintaining saltiness perception.

Visualization: Multi-Disciplinary Discovery Flow

This diagram tracks how this compound is identified across different research verticals.

Caption: The convergent discovery of the His-Arg motif across three distinct scientific disciplines.

References

-

Liao, W., et al. (2021). "Novel Angiotensin-Converting Enzyme Inhibitory Peptides Identified from Walnut Glutelin-1 Hydrolysates." Nutrients.[4] (Identifies His-Arg containing peptides as potent ACE inhibitors).

-

Jain, R., et al. (2016). "Discovery of Trp-His and His-Arg Analogues as New Structural Classes of Short Antimicrobial Peptides." Journal of Medicinal Chemistry. (Establishes the His-Arg scaffold for antimicrobial activity).

-

Hou, T., et al. (2011). "Angiotensin-I-converting enzyme inhibitory peptides from plants." Scientific Reports. (Review of plant-based peptides including the mechanism of basic dipeptides).

-

Kuroda, M., et al. (2020). "Characterization of Kokumi peptides in various protein hydrolysates." Food Chemistry. (Discusses the sensory properties of basic dipeptides like His-Arg).

-

MedChemExpress. "this compound Product Monograph." (Physicochemical data and commercial availability).[][6]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. EP1968995A1 - Methods for the synthesis of arginine-containing peptides - Google Patents [patents.google.com]

- 4. Angiotensin-I-Converting Enzyme (ACE)-Inhibitory Peptides from Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Angiotensin-Converting Enzyme Inhibitory Peptides Identified from Walnut Glutelin-1 Hydrolysates: Molecular Interaction, Stability, and Antihypertensive Effects - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Fidelity Solid-Phase Synthesis of Kyotorphin (H-His-Arg-OH)

Abstract & Strategic Overview

This application note details the synthesis of Kyotorphin (H-His-Arg-OH) , a neuroactive dipeptide analgesic. While dipeptide synthesis appears deceptively simple, the specific sequence His-Arg presents two critical chemical challenges that cause failure in standard "automated" protocols:

-

Histidine Racemization: The imidazole side chain of Histidine is highly susceptible to racemization during activation, particularly when using base-driven coupling reagents (e.g., HBTU/DIEA).

-

Diketopiperazine (DKP) Formation: Dipeptides bound to resin esters are prone to intramolecular aminolysis. Upon deprotection of the N-terminal Histidine, the free amine can attack the C-terminal ester linkage, cleaving the dipeptide from the resin as a cyclic DKP byproduct and resulting in near-zero yield of the linear peptide.

The Solution: This protocol utilizes 2-Chlorotrityl Chloride (2-CTC) resin to allow for mild, racemization-free loading of the bulky Arginine, and employs DIC/Oxyma Pure activation chemistry to suppress Histidine racemization. The workflow is designed to minimize the exposure of the free N-terminal amine to basic conditions, mitigating DKP formation.

Experimental Logic & Resin Selection

Why 2-Chlorotrityl Chloride (2-CTC) Resin?

For C-terminal Arginine, 2-CTC is superior to Wang resin for two reasons:

-

Steric Access: The bulky Pbf protecting group on Arginine makes esterification to Wang resin (which requires DMAP catalysis) difficult and prone to enantiomeric loss. 2-CTC allows loading via nucleophilic displacement of chloride by the carboxylate anion (facilitated by DIEA) without DMAP.

-

DKP Suppression: 2-CTC is extremely steric. This bulkiness hinders the conformational rotation required for the N-terminal amine to attack the C-terminal ester, significantly reducing DKP formation compared to standard benzyl ester resins.

Why DIC/Oxyma Pure?

Standard uronium salts (HBTU/HATU) require a tertiary base (DIEA/NMM) during coupling. This base can abstract the

Materials & Reagents

| Component | Specification | Purpose |

| Resin | 2-Chlorotrityl Chloride (2-CTC) | Loading: 1.0 – 1.6 mmol/g |

| Amino Acid 1 | Fmoc-Arg(Pbf)-OH | C-Terminal residue |

| Amino Acid 2 | Fmoc-His(Trt)-OH | N-Terminal residue (Trt protects imidazole) |

| Activator | DIC (Diisopropylcarbodiimide) | Carbodiimide coupling agent |

| Additive | Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) | Racemization suppressant |

| Base | DIEA (N,N-Diisopropylethylamine) | Only for resin loading |

| Deprotection | 20% Piperidine in DMF | Fmoc removal |

| Cleavage | TFA / TIS / Water (95:2.5:2.[2][3]5) | Global deprotection & resin cleavage |

| Solvents | DMF (Peptide grade), DCM, Diethyl Ether | Washing and precipitation |

Synthesis Workflow Visualization

The following diagram illustrates the critical decision points and chemical logic flow for this specific protocol.

Figure 1: Optimized SPPS workflow for Kyotorphin. Note the critical checkpoint after final deprotection to prevent Diketopiperazine (DKP) cyclization.

Detailed Step-by-Step Protocol

Scale: 0.1 mmol (approx. 100 mg resin depending on loading)

Phase 1: Resin Loading (Arginine)

This step anchors the first amino acid.[4] We use a deficit of amino acid to control loading density.

-

Swelling: Place 100 mg 2-CTC resin in a reaction vessel. Add DCM (5 mL) and swell for 20 mins. Drain.

-

Preparation: Dissolve Fmoc-Arg(Pbf)-OH (0.1 mmol, 1.0 eq relative to desired loading, not resin capacity) in 2 mL dry DCM. Add DIEA (0.4 mmol, 4 eq).

-

Note: Do not use DMF here; DCM promotes better swelling of 2-CTC and faster reaction kinetics for the chloride displacement.

-

-

Loading Reaction: Add the solution to the resin.[1][5][6] Agitate gently for 2 hours at room temperature.

-

Capping (End-capping): Add 0.5 mL of Methanol (MeOH) and 0.1 mL DIEA to the reaction mixture. Agitate for 20 mins.

-

Wash: Drain and wash with DCM (3x), DMF (3x).

Phase 2: Chain Elongation (Histidine)

The critical coupling step. We avoid HBTU to protect the Histidine stereocenter.

-

Fmoc Deprotection: Add 20% Piperidine in DMF (3 mL). Agitate for 5 mins. Drain. Repeat with fresh solution for 10 mins.

-

Wash: DMF (5x), DCM (3x), DMF (3x).

-

QC: A Kaiser test (Ninhydrin) here should be positive (Blue beads = free amines present).

-

-

Activation (In Situ):

-

Weigh Fmoc-His(Trt)-OH (0.3 mmol, 3 eq).

-

Weigh Oxyma Pure (0.3 mmol, 3 eq).

-

Dissolve both in minimal DMF (2 mL).

-

Add DIC (0.3 mmol, 3 eq) immediately before adding to the resin.

-

Note: Do NOT add base (DIEA). The mixture should be yellow/orange.

-

-

Coupling: Add the activated mixture to the resin. Agitate for 60–90 minutes.

-

Wash: DMF (3x), DCM (3x).

-

QC: Perform Kaiser test. It should be negative (Yellow/Colorless beads). If blue, recouple.

Phase 3: Final Deprotection & Cleavage

Speed is essential here.[5] Once the N-terminal Fmoc is off, the dipeptide is vulnerable to DKP formation.

-

Final Fmoc Removal: Treat with 20% Piperidine/DMF (5 mins + 10 mins).

-

Extensive Wash: Wash thoroughly with DMF (5x) and DCM (5x) to remove all traces of piperidine.

-

Warning: Traces of piperidine during the drying step can accelerate DKP formation.

-

-

Drying: Shrink the resin with Methanol (2x) and dry under Nitrogen flow or vacuum for 15 mins.

-

Cleavage Cocktail Preparation: Prepare 5 mL of Reagent R :

-

Cleavage Reaction: Add cocktail to the resin. Agitate for 2 hours.

-

Chemistry: This simultaneously cleaves the peptide from the 2-CTC resin (acid labile) and removes the Pbf (Arg) and Trt (His) side-chain protectors.

-

-

Collection: Filter the resin and collect the filtrate. Wash resin with 1 mL TFA. Combine filtrates.

Phase 4: Isolation & Purification

-

Precipitation: Evaporate TFA under nitrogen flow to a low volume (~1 mL). Add 10 mL cold Diethyl Ether. The peptide should precipitate as a white solid.

-

Centrifugation: Centrifuge (3000 rpm, 5 min). Decant ether. Repeat wash 2x.[1][2][3]

-

Lyophilization: Dissolve the pellet in Water/Acetonitrile (50:50) and lyophilize.

-

Analysis:

-

Expected Mass: Calculate Monoisotopic Mass for C12H21N7O3.

-

His (137.06) + Arg (156.10) + H2O (18.01) = 337.19 Da (Free base).

-

Observed [M+H]+ = 338.20 .

-

-

HPLC: C18 Column, Gradient 0-30% B (ACN with 0.1% TFA) over 20 mins. (Kyotorphin is very polar and elutes early).

-

Troubleshooting & Expert Tips

| Issue | Probable Cause | Corrective Action |

| Low Yield (DKP) | Peptide cyclized and cleaved during Fmoc removal. | Ensure 2-CTC resin was used.[4][8] Minimize time in Piperidine.[6] Wash efficiently and cleave immediately. |

| Racemization (D-His) | High pH during coupling. | Switch from HBTU/DIEA to DIC/Oxyma . Ensure no base is added during His coupling. |

| Pbf Adducts (+253 Da) | Incomplete side-chain deprotection. | Extend cleavage time to 3 hours. Ensure fresh TIS is used as a scavenger. |

| Colored Product | Trityl cation polymerization. | The Trt group can form yellow polymers. These are removed during ether precipitation and HPLC. |

References

-

Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion." Chemistry – A European Journal, 15(37), 9394–9403.

-

Barlos, K., et al. (1991). "2-Chlorotrityl chloride resin. Studies on anchoring of Fmoc-amino acids and peptide cleavage." International Journal of Peptide and Protein Research, 37(6), 513-520.

- Steinauer, R., et al. (1989). "Racemization of Histidine in Solid Phase Peptide Synthesis." Journal of Peptide Research.

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups." Chemical Reviews, 109(6), 2455–2504.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. merckmillipore.com [merckmillipore.com]

- 4. chem.uci.edu [chem.uci.edu]

- 5. researchgate.net [researchgate.net]

- 6. chempep.com [chempep.com]

- 7. Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC03209H [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

Application Note: High-Performance Liquid Chromatography Purification of the Hydrophilic Dipeptide Histidyl-Arginine (His-Arg)

Abstract & Introduction

The dipeptide Histidyl-Arginine (His-Arg) represents a distinct challenge in liquid chromatography due to its low molecular weight (~311.34 g/mol ), high polarity, and significant basicity. Structurally related to the analgesic dipeptide Kyotorphin (Tyr-Arg), His-Arg lacks the hydrophobic aromatic anchor of Tyrosine, making it prone to "wash-through" (elution at the void volume) on standard alkyl-bonded phases (C18).

This Application Note provides a definitive guide to purifying His-Arg using two orthogonal approaches: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) . By understanding the physicochemical behavior of the imidazole (His) and guanidino (Arg) groups, researchers can achieve baseline resolution and high recovery.

Physicochemical Profiling

To design a robust method, one must first model the charge state of the molecule. His-Arg is a polycationic species at neutral and acidic pH.

Table 1: pKa Values and Charge State Analysis

| Functional Group | Approximate pKa | Charge at pH 2.0 (Typical HPLC) | Charge at pH 7.0 |

| C-terminal Carboxyl | ~2.0 | Neutral (Protonated) | Negative (Deprotonated) |

| Histidine (Imidazole) | ~6.0 | Positive (+1) | Neutral/Positive Equilibrium |

| N-terminal Amine | ~9.0 | Positive (+1) | Positive (+1) |

| Arginine (Guanidino) | ~12.5 | Positive (+1) | Positive (+1) |

| Net Charge | - | +3 (Highly Hydrophilic) | +1 to +2 |

Analysis: At pH 2.0 (standard TFA conditions), the molecule carries a net charge of +3. This high charge density prevents interaction with hydrophobic C18 ligands, necessitating the use of Ion-Pairing Agents or HILIC.

Purification Strategy Decision Tree

The following logic flow dictates the selection of the purification method based on downstream applications (e.g., Mass Spectrometry vs. UV-only quantification).

Figure 1: Decision matrix for selecting the optimal chromatographic mode based on analytical requirements.

Method 1: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)

The "Gold Standard" for Resolution.

Standard C18 columns fail to retain His-Arg because the water layer creates a barrier around the charged peptide. To overcome this, we use Trifluoroacetic Acid (TFA) or Heptafluorobutyric Acid (HFBA) .

-

Mechanism: The anionic counter-ion (

or

Protocol A: The "Robust" Method (TFA/HFBA)

-

Column: C18 with Polar Endcapping (e.g., Aq-C18).

-

Why: Standard C18 may suffer from "phase collapse" (pore dewetting) in highly aqueous conditions. Polar-embedded groups prevent this.

-

Dimensions: 4.6 x 150 mm (Analytical) or 21.2 x 250 mm (Prep).

-

-

Wavelength: 214 nm (Peptide bond). Note: 280 nm is ineffective as His absorbance is negligible.

-

Mobile Phase A: 100% Water + 0.1% HFBA (Preferred for retention) or 0.1% TFA.

-

Mobile Phase B: 100% Acetonitrile + 0.1% HFBA or 0.1% TFA.

-

Expert Tip: HFBA provides significantly stronger retention than TFA for Arginine-containing peptides due to its longer hydrophobic tail. Use HFBA if the peak elutes in the void with TFA.

-

Gradient Table (Analytical - 1 mL/min):

| Time (min) | % Mobile Phase B | Rationale |

| 0.0 | 0% | Load in 100% aqueous to maximize stacking. |

| 2.0 | 0% | Isocratic hold to flush non-retained salts. |

| 20.0 | 20% | Very shallow gradient (1% B/min) is critical for polar selectivity. |

| 22.0 | 95% | Wash column. |

| 25.0 | 95% | Hold wash. |

| 25.1 | 0% | Re-equilibration (Critical for IP methods). |

| 35.0 | 0% | End. |

Method 2: HILIC (Hydrophilic Interaction Liquid Chromatography)[2][3][4]

The "MS-Compatible" Alternative.

If HFBA suppression in Mass Spectrometry is a concern, HILIC is the superior choice. HILIC works by partitioning the peptide into a water-enriched layer adsorbed onto a polar stationary phase.

Protocol B: The HILIC Method

-

Column: Amide-bonded Silica (e.g., TSKgel Amide-80 or XBridge Amide).

-

Why: Amide phases are stable and provide excellent retention for positively charged peptides without the strong electrostatic binding seen in bare silica.

-

-

Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

-

Note: Buffer concentration is critical in HILIC to manage electrostatic interactions.

-

-

Mobile Phase B: Acetonitrile (ACN).[1]

Gradient Table (Analytical - Flow rate depends on column ID):

| Time (min) | % Mobile Phase B | Rationale |

| 0.0 | 90% | High organic start induces retention (opposite of RP). |

| 2.0 | 90% | Isocratic hold. |

| 20.0 | 50% | Gradient decreases organic content to elute polar species. |

| 22.0 | 40% | Strip column. |

| 25.0 | 90% | Re-equilibration (HILIC requires long equilibration). |

| 40.0 | 90% | End.[2] |

Mechanistic Visualization

Understanding the interaction at the molecular level is vital for troubleshooting.

Figure 2: The "Bridging" mechanism of Ion-Pair Chromatography. The anionic tail of the acid mediates the interaction between the basic peptide and the non-polar column.

Troubleshooting & Optimization

-

Peak Tailing:

-

Cause: Secondary interactions between the basic Arginine and residual silanols on the silica support.

-

Fix: Add 10-20 mM Triethylamine (TEA) to the mobile phase (if using UV) or increase the buffer concentration in HILIC.

-

-

Split Peaks:

-

Cause: Sample solvent mismatch.

-

Fix: For RP-HPLC, dissolve the sample in 0% B (Water). For HILIC, dissolve the sample in 80-90% ACN. Injecting a water-dissolved sample into a HILIC column will destroy peak shape.

-

-

No Retention (RP-HPLC):

-

Fix: Switch from TFA (C2 chain) to HFBA (C4 chain). The longer alkyl chain of HFBA increases hydrophobicity significantly.

-

References

-

Mant, C. T., & Hodges, R. S. (2002). Effects of ion-pairing reagents on the prediction of peptide retention in reversed-phase high-performance liquid chromatography. Journal of Chromatography A. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Arginine, Lysine and Histidine. Retrieved from [Link]

-

Fitch, C. A., et al. (2015). Arginine: Its pKa value revisited. Protein Science. Retrieved from [Link]

Sources

Using H-His-Arg-OH in cell culture assays

Application Note: H-His-Arg-OH in Biologics Formulation and Cell Culture Systems

Executive Summary

This compound (Histidyl-Arginine) is a bioactive dipeptide increasingly utilized in two distinct high-value workflows: (1) High-Concentration Protein Formulation , where it acts as a viscosity-reducing excipient, and (2) Intracellular Delivery , where it leverages the "proton sponge" effect of histidine and the cationic cell-penetrating properties of arginine.

This guide provides a rigorous technical framework for using this compound. Unlike standard buffers, this dipeptide requires specific handling to maintain the protonation state of its imidazole side chain (pKa ~6.0) and guanidinium group (pKa ~12.5). This document details protocols for solubilization, viscosity screening, and cellular compatibility assays (cytotoxicity profiling) essential for validating excipient safety in CHO and HEK293 systems.

Scientific Mechanism & Rationale

To use this compound effectively, one must understand its dual-mechanism in solution and at the cellular interface.

Viscosity Reduction in Protein Formulations

In high-concentration biologics (>100 mg/mL), protein-protein interactions (PPI) create reversible networks that exponentially increase viscosity, making subcutaneous injection impossible.

-

The Arginine Effect: The guanidinium group interacts with aromatic and hydrophobic residues on protein surfaces, suppressing hydrophobic clustering.

-

The Histidine Effect: At formulation pH (typically 5.5–7.0), the imidazole ring acts as a secondary charge shield and a buffer, preventing pH-induced aggregation.

-

Synergy: The dipeptide form (His-Arg) often outperforms equimolar mixtures of L-His and L-Arg by providing a constrained charge geometry that interferes with protein network formation more efficiently than free amino acids.

Cellular Uptake & Endosomal Escape

In cell culture applications involving drug delivery:

-

Cell Penetration: The C-terminal Arginine mimics "poly-arginine" cell-penetrating peptides (CPPs), facilitating electrostatic interaction with the negatively charged cell membrane.

-

Endosomal Escape: Upon endocytosis, the Histidine residue buffers the dropping pH of the endosome. This proton accumulation leads to an influx of Cl- ions and water (osmotic swelling), rupturing the endosome and releasing the cargo into the cytosol (The Proton Sponge Effect).

Visualization of Mechanism

Figure 1: Mechanistic action of this compound in disrupting protein aggregation networks via simultaneous charge shielding and buffering.

Material Preparation & Handling

Critical Note: this compound is hygroscopic. Accurate weighing requires equilibration to room temperature in a desiccator before opening.

Stock Solution Preparation (200 mM)

This stock is used for both viscosity screening and cell culture spiking.

-

Weighing: Calculate mass for 10 mL of 200 mM solution.

-

MW of this compound: ~311.34 g/mol (Check specific batch CoA for salt correction, e.g., acetate or HCl salt).

-

Target Mass:

.

-

-

Dissolution: Dissolve peptide in 8 mL of ultrapure water (Milli-Q). Vortex gently.

-

Note: Do not use PBS yet; phosphate can precipitate with high concentrations of arginine under certain pH conditions or interfere with downstream viscosity measurements.

-

-

pH Adjustment:

-

The intrinsic pH will be basic (due to Arginine).

-

Adjust to pH 6.0 (for formulation) or pH 7.4 (for cell culture) using 1M HCl.

-

Why? Histidine is most active as a buffer near pH 6.0.

-

-

Sterilization: Filter through a 0.22 µm PVDF membrane. PES membranes are also acceptable but check for peptide binding.

-

Storage: Aliquot into sterile cryovials. Stable at -20°C for 6 months. Avoid freeze-thaw cycles.

Protocol A: Viscosity Reduction Screening

Objective: Determine the optimal concentration of this compound required to lower the viscosity of a high-concentration (>100 mg/mL) antibody solution.

Materials:

-

High-concentration protein stock (e.g., BSA or IgG at 150 mg/mL).

-

This compound Stock (200 mM, pH 6.0).

-

Viscometer (Cone-and-plate or microfluidic rheometer).

Step-by-Step:

-

Panel Setup: Prepare 5 aliquots of protein solution.

-

Spiking: Add this compound stock to achieve final concentrations of 0, 25, 50, 100, and 150 mM.

-

Control: Add equivalent volume of water/buffer to the "0 mM" control to maintain identical protein concentration dilution factors.

-

-

Equilibration: Incubate samples at 25°C for 1 hour to allow excipient-protein interaction equilibrium.

-

Measurement: Measure viscosity (cP or mPa·s) at a shear rate of 1000

. -

Analysis: Plot Concentration (X) vs. Viscosity (Y).[1] A successful hit is defined as a >20% reduction in viscosity compared to control.

Protocol B: Cellular Compatibility & Toxicity Assay

Objective: Before using this compound in a drug product or as a delivery agent, you must validate that the effective concentration is non-toxic to the target cells (e.g., CHO-K1 for bioproduction or HEK293 for assays).

Experimental Design:

-

Assay Type: CCK-8 or MTT Metabolic Activity Assay.

-

Cell Line: CHO-K1 (Chinese Hamster Ovary).

-

Timepoints: 24h and 48h exposure.

Workflow Diagram:

Figure 2: Workflow for validating excipient safety in cell culture systems.

Detailed Protocol:

-

Seeding: Seed CHO-K1 cells at

cells/well in a 96-well plate containing DMEM-F12 + 10% FBS. Incubate overnight. -

Preparation of Media: Dilute the sterile this compound stock (pH 7.4) into fresh culture media to create a concentration gradient: 0, 10, 25, 50, 100, 150 mM.

-

Osmolality Check: High concentrations (100mM+) will significantly increase osmolality. If testing >50mM, you must adjust the basal media tonicity (use low-salt media) or include an osmolality control (e.g., mannitol) to differentiate chemical toxicity from osmotic stress.

-

-

Treatment: Aspirate old media and apply 100 µL of treatment media.

-

Incubation: Incubate for 24 hours at 37°C.

-

Readout: Add 10 µL CCK-8 reagent. Incubate 2 hours. Read OD at 450 nm.

-

Calculation:

Acceptance Criteria: For an excipient, cell viability must remain >90% at the effective viscosity-reducing concentration.

Data Interpretation & Troubleshooting

Table 1: Expected Results for this compound Applications

| Parameter | Concentration Range | Expected Outcome | Mechanism |

| Viscosity (mAb) | 50 - 150 mM | 30–60% reduction in viscosity | Disruption of hydrophobic patches |

| Cell Viability | 0 - 50 mM | >95% Viability | Safe physiological range |

| Cell Viability | 100 - 200 mM | 80–90% Viability (Osmotic effect) | Hypertonicity may induce shrinkage |

| Transfection | 10 - 25 mM | Increased uptake of cargo | Proton sponge + Cationic entry |

Troubleshooting Guide:

-

Precipitation in Stock: If the peptide precipitates upon pH adjustment, ensure you are not using a phosphate buffer. Use Acetate or Histidine buffer systems.

-

Cell Detachment: At >100 mM, the high ionic strength may interfere with integrin binding. Use Poly-L-Lysine coated plates for high-concentration assays.

References

-

Inoue, T., et al. (2014). "Specific decrease in solution viscosity of antibodies by arginine hydrochloride."[2][3][4] Molecular Pharmaceutics, 11(6), 1889-1896.

-

Meloni, B. P., et al. (2014).[5] "Cationic Arginine-Rich Peptides (CARPs): A Novel Class of Neuroprotective Agents With a Multimodal Mechanism of Action." Frontiers in Neurology, 5, 108.

-

Dear, B. J., et al. (2019). "The role of protein–protein and protein–excipient interactions in the viscosity of highly concentrated monoclonal antibody solutions." Journal of Pharmaceutical Sciences, 108(1), 169-180.

-

Verbaanderd, C., et al. (2017). "Repurposing Drugs in Oncology (ReDO)—Chloroquine and hydroxychloroquine as anti-cancer agents." (Context: Lysosomotropic/Proton sponge mechanisms similar to His-rich peptides). Ecancermedicalscience, 11, 781.

Sources

- 1. EP3615065A1 - Excipients to reduce the viscosity of antibody formulations and formulation compositions - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Effects of arginine in therapeutic protein formulations: a decade review and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Cationic Arginine-Rich Peptides (CARPs): A Novel Class of Neuroprotective Agents With a Multimodal Mechanism of Action [frontiersin.org]

Application Note: Protocol for Dissolving and Handling H-His-Arg-OH

Abstract & Scope

This document defines the standard operating procedure (SOP) for the solubilization, handling, and storage of the dipeptide H-His-Arg-OH (Histidyl-Arginine). Due to the presence of the basic guanidino group (Arginine) and the imidazole ring (Histidine), this compound exhibits unique physicochemical properties—specifically high hygroscopicity and pH-dependent solubility—that require strict adherence to this protocol to prevent degradation, aggregation, or concentration errors.

Physicochemical Profile

Understanding the molecular behavior of this compound is the prerequisite for successful handling. This dipeptide is highly basic and polar .[1]

| Property | Value / Characteristic | Implication for Protocol |

| Sequence | Histidine (N-term) - Arginine (C-term) | Susceptible to oxidation (His) and moisture absorption (Arg).[1][2] |

| Molecular Weight | ~311.34 g/mol (Free Base) | Note:[1] Commercial forms are often salts (HCl or Acetate).[1] Check the vial label for the exact Gross MW.[1] |

| Isoelectric Point (pI) | ~10.0 - 11.0 | Positively charged at physiological pH (7.4).[1] |

| Solubility | High in Water; Acidic buffers | Do NOT use basic buffers (e.g., Tris, Carbonate) for initial solubilization as this approaches the pI, reducing solubility.[1] |

| Hygroscopicity | High (due to Arginine) | Rapidly absorbs atmospheric water, altering effective mass.[1] |

| Oxidation Potential | Moderate (Imidazole ring) | Avoid vigorous vortexing which introduces excess oxygen.[1] |

Pre-Solubilization Checklist

Objective: Eliminate environmental variables that compromise peptide integrity before the bottle is even opened.

-

Thermal Equilibration: Remove the lyophilized peptide vial from the freezer (-20°C or -80°C) and place it in a desiccator at room temperature for at least 60 minutes .

-

Labware Preparation: Use Polypropylene (PP) or LoBind tubes.[1]

-

Reasoning: Basic peptides (positively charged) can adsorb to the negatively charged silanol groups in glass surfaces.[1]

-

-

Solvent Preparation:

Step-by-Step Dissolution Protocol

Phase A: Gravimetric Analysis (Weighing)

Do not rely on the vendor's label weight (e.g., "1 mg").[1] Peptide synthesis yields vary, and salts/counter-ions contribute to mass.

-

Gross Weighing: Weigh the entire unopened vial containing the peptide.

-

Reconstitution: Add the calculated volume of solvent directly to the vial (if volume permits) or transfer peptide rapidly.

-

Tare Weighing: After using the peptide, wash the vial with solvent, dry it completely, and weigh the empty vial and cap.

-

Calculation:

.[1]

Phase B: Solubilization Workflow

The following logic gate ensures optimal solubility while minimizing chemical stress.

Caption: Decision tree for solubilizing basic dipeptides. Acidification protonates the side chains, forcing repulsion and dissolution.

Phase C: Filtration and Aliquoting[1]

-

Syringe Filter: Use a 0.22 µm PVDF or PES membrane.[1]

-

Avoid: Nylon (high affinity for proteins) or Cellulose Nitrate.[1]

-

-

Pre-wetting: Pass 0.5 mL of pure solvent through the filter first to saturate any binding sites, then discard.[1]

-

Filtration: Push the peptide solution through gently.[1]

-

Aliquoting: Immediately dispense into single-use aliquots (e.g., 20 µL, 50 µL) to avoid freeze-thaw cycles.

Quality Control (QC) & Validation

Before using the peptide in sensitive assays, validate the stock solution.[1]

-

Concentration Verification (A205/A214 Method):

-

pH Check:

Storage and Stability Logic

The stability of this compound depends heavily on its physical state (Lyophilized vs. Solution).[1]

Caption: Stability hierarchy. Dilute working solutions degrade rapidly due to surface adsorption and oxidation.

Critical Storage Rules:

-

Arg-Sensitivity: Arginine residues can undergo deamidation or racemization if stored at high pH (>8.0).[1] Keep stock solutions slightly acidic (pH 5-6) for maximum shelf life.

-

Inert Gas: Ideally, overlay aliquots with Argon or Nitrogen gas before capping to prevent Histidine oxidation.[1]

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| "Gel" formation | High concentration aggregation (common with Arg).[1] | Dilute the solution. Add chaotropic agent (e.g., Urea) only if compatible with downstream assay.[1] |

| Yellow discoloration | Oxidation of Histidine or contamination.[1] | Discard immediately. Check water purity and degassing steps. |

| Lower than expected yield | Peptide stuck to glass walls.[1] | Switch to LoBind polypropylene tubes.[1] Wash glass vial with solvent to recover residual peptide.[1] |

| Precipitation on thawing | Salt shock or pH shift.[1] | Vortex gently.[1] Warm to 25°C. If persistent, sonicate for 10 seconds. |

References

-

PubChem. (n.d.).[1] Arginine (Compound Summary). National Library of Medicine.[1] Retrieved from [Link][1]

Sources

Quantitative Analysis of H-His-Arg-OH in Biological Samples by LC-MS/MS

Application Note and Detailed Protocol

Abstract

This document provides a comprehensive guide for the quantitative analysis of the dipeptide H-His-Arg-OH (Histidyl-Arginine) in biological matrices, such as human plasma or serum. The methodology is centered around a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay. This application note details the scientific rationale behind the chosen analytical techniques, provides step-by-step protocols for sample preparation and analysis, and outlines the necessary steps for method validation in accordance with international guidelines. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development and biomedical research who require a reliable method for the quantification of this and similar small peptides.

Introduction: The Scientific Imperative for Quantifying this compound

The dipeptide this compound, composed of L-histidine and L-arginine, represents a class of small endogenous peptides whose roles in physiology and pathology are of increasing interest. Both constituent amino acids are pivotal in numerous biological processes. Arginine is a critical substrate for nitric oxide synthase (NOS), and thus plays a central role in vasodilation, immune response, and neurotransmission[1]. Histidine is a precursor to histamine and has important functions in inflammatory responses and as a metal ion chelator[2]. Dipeptides can exhibit biological activities distinct from their constituent amino acids and may act as signaling molecules or intermediates in metabolic pathways. For instance, certain histidine-containing dipeptides are known to possess antioxidant and anti-inflammatory properties[3]. Given the biological importance of its components, quantifying this compound in biological fluids is essential for understanding its pharmacokinetics, potential biomarker utility, and its role in various physiological and disease states.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in complex biological matrices due to its high selectivity, sensitivity, and wide dynamic range[4][5]. This application note will describe a complete workflow for the accurate and precise measurement of this compound, from sample collection to data analysis.

The Analytical Strategy: A Scientifically Grounded Approach

The quantification of a small, polar dipeptide like this compound from a complex biological matrix like plasma presents several analytical challenges, including low endogenous concentrations, potential for ion suppression, and the need for efficient separation from a multitude of other components. Our strategy is designed to address these challenges systematically.

Sample Preparation: Isolating the Analyte

The primary goal of sample preparation is to remove proteins and other interfering substances that can compromise the analytical column and ion source, while ensuring high and reproducible recovery of the analyte. For small peptides, protein precipitation is a simple, rapid, and effective method[6]. We utilize acetonitrile for this purpose, as it efficiently denatures and precipitates plasma proteins, while this compound remains in the supernatant.

The causality behind this choice lies in the significant difference in solubility between large proteins and the small, polar dipeptide in a high organic solvent environment. The addition of a stable isotope-labeled internal standard (SIL-IS) prior to precipitation is a cornerstone of this protocol. The SIL-IS, being chemically identical to the analyte but with a different mass, co-elutes chromatographically and experiences similar matrix effects and extraction recovery variations. This allows for accurate correction of any analyte loss during sample processing and variations in MS ionization, ensuring the trustworthiness of the quantitative data[7].

Chromatographic Separation: Achieving Specificity

Given the hydrophilic nature of this compound, a reversed-phase liquid chromatography (RPLC) method is employed. A C18 stationary phase is a robust choice for retaining and separating small polar molecules when using an appropriate mobile phase. The use of formic acid as a mobile phase additive serves a dual purpose: it aids in the protonation of the analyte, which is beneficial for positive mode electrospray ionization (ESI), and it improves the peak shape of basic compounds like this compound. A gradient elution, starting with a high aqueous phase and gradually increasing the organic phase (acetonitrile), allows for the effective elution of the analyte while separating it from other sample components.

Mass Spectrometric Detection: Ensuring Sensitivity and Selectivity

Tandem mass spectrometry, specifically in the Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity and sensitivity. In MRM, the first quadrupole (Q1) is set to select the protonated molecular ion of this compound (the precursor ion). This ion is then fragmented in the collision cell (Q2), and the second quadrupole (Q3) is set to detect a specific, stable fragment ion (the product ion). This two-stage mass filtering significantly reduces chemical noise and allows for quantification even at very low concentrations. The selection of specific precursor-to-product ion "transitions" for both the analyte and the internal standard is critical for the method's specificity.